molecular formula C17H26BrNSi B1585767 4-bromo-1-(triisopropylsilyl)-1H-indole CAS No. 412048-44-3

4-bromo-1-(triisopropylsilyl)-1H-indole

Cat. No. B1585767
M. Wt: 352.4 g/mol
InChI Key: ZXHMUQVMGJYGAV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“4-bromo-1-(triisopropylsilyl)-1H-indole” is a white to light yellow crystalline powder. It has a melting point of 191-194°C and a boiling point of 490.5°C at 760 mmHg.

Scientific Research Applications

Direct C-3 Lithiation

Matsuzono et al. (2001) demonstrated that 1-(Triisopropylsilyl)indole could be directly lithiated at the 3-position with tert-BuLi-TMEDA in hexane. This method allows for the generation of lithio species, which can be reacted with various electrophiles to yield 3-substituted 1-(triisopropylsilyl)indoles in good yields, showcasing its utility in selective functionalization of indoles (Mai Matsuzono, T. Fukuda, M. Iwao, 2001).

Copper-Catalyzed C–C Coupling

Lee et al. (2018) developed a method for synthesizing indolo[2,1-a]isoquinolines through copper-catalyzed C–C coupling and cyclization of 2-(2-Bromoaryl)-1H-indoles with 1,3-diketones under microwave irradiation. This process offers a straightforward route to complex indole derivatives in moderate to good yields, indicating its potential for the synthesis of heterocyclic compounds (Ha Kyeong Lee, P. Dao, Young-su Kim, C. Cho, 2018).

Synthesis and Functionalization through Alkynylation

Brand et al. (2012) developed an efficient procedure for the synthesis of 1-[(Triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one on a large scale. This compound can be used for the direct alkynylation of indoles, thiophenes, and anilines, facilitated by gold catalysis. This methodology underscores the significance of 4-bromo-1-(triisopropylsilyl)-1H-indole derivatives in the functionalization of heteroaromatic compounds, offering pathways to diverse molecular architectures (Jonathan P. Brand, J. Waser, 2012).

Palladium-Catalyzed Reactions

Cacchi and Fabrizi (2005) reviewed the synthesis and functionalization of indoles through palladium-catalyzed reactions, highlighting the indole nucleus's importance in various biologically active compounds. This review underscores the adaptability of indole derivatives, including those related to 4-bromo-1-(triisopropylsilyl)-1H-indole, in the construction of complex organic molecules through palladium catalysis (S. Cacchi, G. Fabrizi, 2005).

Safety And Hazards

The safety data sheet for “4-bromo-1-(triisopropylsilyl)-1H-indole” was not available in the sources I found. Therefore, the specific hazards associated with this compound are not known .

properties

IUPAC Name

(4-bromoindol-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNSi/c1-12(2)20(13(3)4,14(5)6)19-11-10-15-16(18)8-7-9-17(15)19/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHMUQVMGJYGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BrNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383792
Record name 4-bromo-1-(triisopropylsilyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(triisopropylsilyl)-1H-indole

CAS RN

412048-44-3
Record name 4-bromo-1-(triisopropylsilyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The NaH 60% dispersion in oil (0.94 g, 23.4 mmol) was added to a solution of 4-bromoindole (3.07 g, 15.6 mmol) and triisopropylsilyl chloride (3.62 g, 18.8 mmol) in CH2Cl2 (50 mL) and DMF (2 mL). The reaction was stirred at room temperature for 1 h and quenched with water. The insoluble material was filtered off and the solvent was removed. Purification by column chromatography (SiO2, CH2Cl2/heptane 1:4) yielded 3.44 g (63%) of the title compound: 1H NMR (CDCl3) δ 7.42–6.63 (m, 5 H), 1.66 (sept, J=8 Hz, 3 H), 1.10 (d, J=8 Hz, 18H; MS (ESI) 354.4 (M+H)+; Purity (HPLC) >95%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
63%

Synthesis routes and methods II

Procedure details

To a solution of the indole of Step 1 (8.9 g, 45 mmol) in DMF (150 mL) at 0° C. was added portionwise NaH (2.2 g, 55 mmol, 60% in oil). The reaction mixture was stirred for 30 minutes at 0° C. and triisopropylsilyl chloride (10.5 g, 55 mmol) was added. The reaction mixture was stirred for 30 minutes and 400 mL of Et2O was added. The reaction was quenched with saturated aqueous NH4Cl and extracted with Et2O. The combined organic layers were washed with water and brine, dried over Na2SO4 and concentrated. The residue was purified by silica gel chromatography eluted with 100% Hexanes to provide 16 g of the title compound as a white solid.
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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